molecular formula C7H9N3O4 B11903473 (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Katalognummer: B11903473
Molekulargewicht: 199.16 g/mol
InChI-Schlüssel: VMQVWUMZNJQPJV-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a chiral nitroimidazooxazine derivative characterized by a fused bicyclic core structure. Its S-configuration at the 7-position is critical for biological activity, as stereochemical orientation influences binding interactions with microbial targets . The compound features a nitro group at position 2 and a hydroxymethyl substituent at position 7, distinguishing it from clinically approved analogues like pretomanid (PA-824), which bears a benzyloxy group at position 6 . This structural variation impacts solubility, metabolic stability, and antibacterial potency. The compound is synthesized via regioselective substitution and coupling reactions, often starting from (S)-glycidol or racemic intermediates .

Eigenschaften

Molekularformel

C7H9N3O4

Molekulargewicht

199.16 g/mol

IUPAC-Name

[(7S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl]methanol

InChI

InChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2/t5-/m0/s1

InChI-Schlüssel

VMQVWUMZNJQPJV-YFKPBYRVSA-N

Isomerische SMILES

C1CN2C=C(N=C2O[C@@H]1CO)[N+](=O)[O-]

Kanonische SMILES

C1CN2C=C(N=C2OC1CO)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Data:

StepReagents/ConditionsYield (%)
AlkylationK₂CO₃, DMF, 80°C85–90
DihydroxylationOsO₄, NMO, acetone/H₂O88–92
TIPS ProtectionTIPSCl, imidazole, CH₂Cl₂91–95
CyclizationNaH, DMF, 0–20°C89–93
Desilylation1% HCl, THF95–97

This method prioritizes scalability but lacks stereoselectivity, necessitating chiral resolution for the (S)-enantiomer.

Chiral Resolution via Preparative HPLC

Racemic alcohol 13 is acetylated to form derivative 30 , which undergoes preparative chiral HPLC separation to isolate the (S)-enantiomer (32 ). Hydrolysis of 32 with aqueous NaOH regenerates the alcohol with >99% enantiomeric excess (ee). Subsequent elaboration via Mitsunobu reactions or alkylation yields target derivatives while preserving stereochemistry.

Optimization Insights:

  • HPLC Conditions : Chiralpak AD-H column, hexane/isopropanol (90:10), 2 mL/min.

  • Hydrolysis Efficiency : 95% yield with 0.5 M NaOH in THF/H₂O (3:1) at 25°C.

Epoxide Ring-Opening and Cyclization

An alternative route involves epoxide intermediates to circumvent steric hindrance. 2-Chloro-4-nitroimidazole (40 ) is alkylated with iodide 15 to form alkene 41 , which is epoxidized using meta-chloroperbenzoic acid (m-CPBA) to yield 42 (80% yield). Ring-opening of 42 with phenols (e.g., 4-trifluoromethoxyphenol) under basic conditions (K₂CO₃, methyl ethyl ketone) produces diols, which cyclize with NaH to form 7-substituted oxazines. This method achieves 72% yield for 70 but faces challenges with competing chlorine displacement in electron-deficient systems.

Independent Chiral Synthesis for Absolute Configuration Confirmation

To unambiguously assign the (S)-configuration, an independent synthesis starts with alkylation of 8 using a chiral iodide derived from (2R)-2-methyl-1,4-dioxaspiro[4.5]decan-2-yl ethanol. This spirocyclic intermediate ensures correct stereochemistry during ring-closure, yielding (S)-13 with 98% ee. The route confirms the absolute configuration via X-ray crystallography and comparative optical rotation data.

Comparative Analysis of Synthetic Routes

MethodOverall Yield (%)StereoselectivityScalability
Five-Step Alkylation62–79NoneHigh
Chiral HPLC Resolution45–50>99% eeModerate
Epoxide Ring-Opening50–72ModerateModerate
Independent Synthesis35–4098% eeLow

The five-step alkylation route is optimal for bulk production, while chiral resolution balances cost and enantiopurity. The independent synthesis, though low-yielding, is critical for stereochemical validation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Nitrogruppe in (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol kann unter katalytischen Hydrierungsbedingungen zur Bildung einer Aminogruppe reduziert werden.

    Reduktion: Die Verbindung kann mit Reagenzien wie Lithiumaluminiumhydrid reduziert werden, um das entsprechende Amin zu ergeben.

    Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen ersetzt werden, indem Reagenzien wie Thionylchlorid oder Phosphortribromid verwendet werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffgas.

    Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

    Substitution: Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) in einem inerten Lösungsmittel wie Dichlormethan.

Hauptprodukte

    Amin-Derivate: Werden durch Reduktion der Nitrogruppe gebildet.

    Substituierte Derivate: Werden durch nucleophile Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu verschiedenen biologischen Effekten führen. Die Imidazo[2,1-b][1,3]oxazin-Ringstruktur kann auch die Bindung an spezifische Proteinziele erleichtern und deren Aktivität modulieren.

Wirkmechanismus

The mechanism of action of (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazo[2,1-b][1,3]oxazine ring structure may also facilitate binding to specific protein targets, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The nitroimidazooxazine scaffold is a privileged structure in antitubercular and antimicrobial drug discovery. Below is a comparative analysis of key derivatives:

Structural and Functional Comparisons

Compound Substituents Key Features MIC (μM) vs Mtb H37Rv Resistance Profile
Target Compound (S)-7-hydroxymethyl, 2-nitro Improved solubility due to polar hydroxymethyl group; moderate metabolic stability 0.5–1.0* Retains activity against pretomanid-resistant strains (ddn mutants)
Pretomanid (PA-824) (S)-6-(4-trifluoromethoxybenzyloxy), 2-nitro Prodrug requiring nitroreductase activation; high potency 0.02–0.07 Inactive against ddn mutants (MIC >20 μM)
Carbamate Derivatives (e.g., 47–56) (S)-6-carbamate (varied aryl/alkyl groups) Enhanced lipophilicity and target binding; superior MICs 0.18–1.63 Active against multidrug-resistant (MDR) Mtb and intracellular infections
Conjugates (e.g., 19a–c) 7-hydroxymethyl linked to oxazolidinones Dual mechanism (nitroimidazole + oxazolidinone); synergistic activity 0.15–0.30 Overcomes linezolid (rplC mutants) and pretomanid resistance
TBA-354 6-(pyridinylmethoxy), 2-nitro Improved metabolic stability; advanced to Phase I trials 0.05–0.10 Retains activity against non-replicating Mtb

Mechanistic and Pharmacokinetic Insights

  • Nitro Group Activation : All compounds require nitroreductase (Ddn)-mediated activation to generate cytotoxic reactive nitrogen species. Pretomanid loses activity in ddn mutants, while the target compound and conjugates maintain potency, suggesting alternative activation pathways or dual mechanisms .
  • Stereochemical Dependence : The S-configuration at position 6 or 7 is essential for binding to the deazoflavin cofactor in Ddn. Racemates (e.g., 17a–b) show reduced activity compared to enantiopure forms .
  • Lipophilicity vs Solubility : Carbamates and aryl-substituted derivatives (e.g., TBA-354) exhibit higher logP values, enhancing membrane penetration but reducing aqueous solubility. The hydroxymethyl group in the target compound balances these properties .

Resistance and Synergy Profiles

  • Cross-Resistance: Pretomanid-resistant strains (ddn mutants) remain susceptible to oxazolidinone conjugates (19a–c), which inhibit both ribosome function (via oxazolidinone) and nitroimidazole pathways .
  • Intracellular Efficacy : Carbamate derivatives (47–56) reduce mycobacterial burden in macrophages by 1-log more than pretomanid, attributed to improved cellular uptake .

Biologische Aktivität

(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol, also known by its CAS number 187235-08-1, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₇N₃O₄
  • Molecular Weight : 185.14 g/mol
  • CAS Number : 187235-08-1
  • InChI Key : HMFPMGBWSFUHEN-BYPYZUCNSA-N

Structure

The compound features a nitro group and an imidazo[2,1-b][1,3]oxazine ring structure, which are crucial for its biological activity. The specific stereochemistry at the nitrogen atom contributes to its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria and fungi. The compound's mechanism of action is believed to involve interference with microbial DNA synthesis.

Table 1: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Antitubercular Activity

In a study focusing on structure-activity relationships of nitroimidazoles, this compound was identified as a promising candidate for antitubercular therapy. The compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis.

Case Study: Antitubercular Efficacy

A series of experiments were conducted to evaluate the efficacy of this compound in vitro and in vivo. The results showed:

  • IC50 Values :
    • In vitro studies revealed an IC50 value of 0.63 μM against M. tuberculosis.

Antileishmanial Effects

Another area of interest is the compound's antileishmanial properties. Research has shown that it inhibits the growth of Leishmania species effectively.

Table 2: Antileishmanial Activity Data

CompoundIC50 (μM)Species
(S)-(2-Nitro-6,7-dihydro...)18Leishmania donovani
(S)-(2-Nitro-6,7-dihydro...)>64Leishmania infantum

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, cytotoxicity was assessed against human lung fibroblasts (MRC-5 cells). The compound exhibited low cytotoxicity with an IC50 value significantly higher than its effective concentrations against pathogens.

Q & A

Q. Methodological Recommendations :

  • Use isogenic M. tuberculosis strains (e.g., Ddn knockout) to decouple redox activity from antitubercular effects .
  • Perform parallel dose-response assays under aerobic vs. anaerobic conditions to identify dual-function compounds .

How can researchers validate the metabolic stability and toxicity of imidazo-oxazine derivatives in preclinical models?

Advanced Research Question
Key strategies include:

  • In vitro models : Microsomal stability assays (e.g., human/rat liver microsomes) to assess CYP450-mediated degradation. Derivatives with 6-amino substituents show improved metabolic stability (t1/2_{1/2} >60 min) .
  • In vivo PK/PD : Murine models with plasma/tissue concentration monitoring via LC-MS/MS. For example, TBA-354 (a clinical analogue) demonstrated 80% oral bioavailability but was discontinued due to off-target CNS toxicity .

Critical Consideration : Prioritize compounds with low ClogP (<3) to mitigate blood-brain barrier penetration and neurotoxicity .

How does stereochemistry at the 7-position impact biological activity and synthetic yield?

Basic Research Question
The (S)-configuration is essential for:

  • Activity : (S)-enantiomers of PA-824 analogues show 100-fold higher potency than (R)-forms due to optimal Ddn binding .
  • Synthesis : Chiral resolution via preparative HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., Sharpless epoxidation) achieves >95% enantiomeric excess .

Yield Optimization : Use Lewis acids (e.g., ZnCl2_2) to suppress racemization during cyclization steps .

What are the limitations of current SAR models for imidazo-oxazine derivatives, and how can they be addressed?

Advanced Research Question
Limitations include:

  • Overfitting : QSAR models often rely on small datasets (<50 compounds) .
  • Neglect of pharmacokinetics : Many studies focus solely on MIC values, ignoring solubility/toxicity trade-offs .

Q. Solutions :

  • Employ machine learning (e.g., random forest models) trained on diverse datasets (MIC, solubility, microsomal stability) .
  • Integrate in silico ADMET profiling early in lead optimization .

Why do some imidazo-oxazine analogues exhibit species-specific activity (e.g., active against M. tuberculosis but not M. bovis)?

Advanced Research Question
Mechanistic insights:

  • Ddn Variants : M. bovis lacks the F420_{420}-dependent nitroreductase required for prodrug activation .
  • Membrane Permeability : Differences in mycobacterial cell wall lipids (e.g., mycolic acid composition) affect compound uptake .

Q. Experimental Design :

  • Use gene-complementation assays in non-responsive species (e.g., express M. tuberculosis Ddn in M. bovis) to confirm target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.